1-[2-(4-Chloronaphthalen-1-yl)oxyethyl]piperazine;oxalic acid
Overview
Description
1-[2-(4-Chloronaphthalen-1-yl)oxyethyl]piperazine;oxalic acid is a complex organic compound that combines the structural features of naphthalene, piperazine, and oxalic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Chloronaphthalen-1-yl)oxyethyl]piperazine typically involves the reaction of 4-chloronaphthalene with piperazine in the presence of a suitable base. The reaction is carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The resulting product is then treated with oxalic acid to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(4-Chloronaphthalen-1-yl)oxyethyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in an appropriate solvent.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of the chlorine atom with nucleophiles such as hydroxide, amine, or thiol groups.
Scientific Research Applications
1-[2-(4-Chloronaphthalen-1-yl)oxyethyl]piperazine;oxalic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-[2-(4-Chloronaphthalen-1-yl)oxyethyl]piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
1-[2-(4-Bromonaphthalen-1-yl)oxyethyl]piperazine: Similar structure but with a bromine atom instead of chlorine.
1-[2-(4-Fluoronaphthalen-1-yl)oxyethyl]piperazine: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness: 1-[2-(4-Chloronaphthalen-1-yl)oxyethyl]piperazine is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The combination of naphthalene and piperazine moieties also contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-(4-chloronaphthalen-1-yl)oxyethyl]piperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O.C2H2O4/c17-15-5-6-16(14-4-2-1-3-13(14)15)20-12-11-19-9-7-18-8-10-19;3-1(4)2(5)6/h1-6,18H,7-12H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMTZQPPKFIENU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCOC2=CC=C(C3=CC=CC=C32)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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